

molecular structure and conformation of [2.2]paracyclophane

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An In-depth Technical Guide to the Molecular Structure and Conformation of **[2.2]Paracyclophane**

Introduction

[2.2]Paracyclophane (PCP) is a fascinating and highly studied hydrocarbon within the cyclophane family, first synthesized in 1949 by Brown and Farthing.[1][2] Its unique molecular architecture, consisting of two benzene rings held in close, parallel proximity by two ethylene bridges, results in significant intramolecular strain and unusual chemical and physical properties.[3][4] The constrained proximity of the π -systems leads to significant transannular electronic interactions, distorting the aromatic rings into a boat-like conformation.[2][5] These structural peculiarities, including its planar chirality, make [2.2]paracyclophane a valuable scaffold in materials science, asymmetric catalysis, and supramolecular chemistry.[6][7][8] This guide provides a detailed technical overview of the molecular structure, conformation, and energetics of [2.2]paracyclophane, intended for researchers and professionals in chemistry and drug development.

Molecular Structure and Geometry

The structure of **[2.2]paracyclophane** is characterized by severe distortion from ideal aromatic and aliphatic geometries due to steric strain. The two benzene rings are forced into a face-to-face arrangement, with an average inter-ring distance of approximately 3.09 Å, which is significantly shorter than the typical van der Waals distance of 3.4 Å between parallel π -systems, such as in graphite.[2][5] This compression causes the aromatic rings to bend out of



planarity into a flattened boat shape.[5] The ethylene bridges that link the rings are also strained.

Key Geometric Parameters

The precise geometric parameters of **[2.2]paracyclophane** have been determined through X-ray crystallography and corroborated by high-level computational studies. These parameters quantify the extent of structural distortion.



Parameter	X-ray Crystallography (Low Temp)	Computational (DFT)	Description
Inter-ring Distance			
C-C (non-bridged, avg.)	~3.09 Å[5]	~3.10 Å	Average distance between opposing aromatic carbons.
Benzene Ring Distortion	_		
Bending Angle (α)	~12.6°	~12°[9]	Angle of out-of-plane bending of the bridged aromatic carbons.
Bending Angle (β)	Not specified	~12°[9]	Angle of out-of-plane bending of the non-bridged aromatic carbons.
Bond Lengths (Å)			
Aromatic C-C	Varies	1.39 - 1.41 Å	Aromatic C-C bonds show some deviation from benzene (1.39 Å).
Bridge C-C (sp²-sp³)	~1.51 Å	~1.51 Å	Bond between aromatic ring and ethylene bridge.
Bridge C-C (sp³-sp³)	~1.59 Å	~1.58 Å	Elongated bond within the ethylene bridge due to strain.
**Bond Angles (°) **			
Bridge C-C-C (sp ³)	~113°	~113.5°	Angle within the ethylene bridge.



Note: Specific values can vary slightly depending on the experimental conditions (temperature) and the computational method (functional/basis set) employed.

Conformational Analysis

The conformation of **[2.2]paracyclophane** has been a subject of considerable discussion. The primary debate centers on whether the molecule possesses D₂h symmetry, with the ethylene bridges and phenyl rings in an eclipsed conformation, or a lower D₂ symmetry, where the rings are slightly twisted relative to one another.[10]

Early X-ray studies suggested a highly symmetric D_2h structure. However, subsequent low-temperature X-ray experiments and high-level computational studies have provided compelling evidence that the D_2 conformation is the true energy minimum.[10][11][12] In this D_2 structure, the rings are slightly twisted, which relieves some of the torsional strain from the eclipsing interactions in the ethylene bridges.[10] The energy barrier for the interconversion between the two equivalent D_2 conformers through the D_2h transition state is very low, which explains why higher temperature experiments often show an averaged, seemingly D_2h structure.[10]

A phase transition is observed in the crystal structure: below 45 K, the molecule exists in the D₂ symmetry state, while above 60 K, the crystal adopts a different symmetry group where the molecule appears as D₂h due to thermal motion.[10]

Strain Energy

The significant structural distortions in **[2.2]paracyclophane** result in substantial strain energy. This energy is a combination of the energy required to bend the planar aromatic rings and the steric and torsional strain within the ethylene bridges. The total strain energy is estimated to be approximately 31 kcal/mol.[2][5] This high strain energy influences the molecule's reactivity, often leading to reactions that relieve strain.

Computational studies using various DFT functionals have been employed to quantify this strain. The calculated values are generally in good agreement with experimental estimates.



Computational Method	Calculated Strain Energy (kcal/mol)	Reference
Isodesmic Reaction (DFT)	29.7	[9]
Homodesmotic Reaction (DFT)	39.8	[9]
Group Equivalent Reaction (ωB97X-D)	~30	[9][13]
M06-2x Functional	~30	[9][13]
B97-D Functional	~30	[9][13]

Experimental Protocols X-ray Crystallography

The definitive method for determining the solid-state structure of **[2.2]paracyclophane** is single-crystal X-ray diffraction.

Methodology:

- Crystal Growth: Single crystals suitable for X-ray analysis are typically grown by slow evaporation of a solvent from a solution of purified [2.2]paracyclophane. Common solvents include ethyl acetate or toluene.[5]
- Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 15 K or 100 K) using a cryostream to minimize thermal motion.[10] Data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[14]
- Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final structural model is validated using standard crystallographic metrics.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of **[2.2]paracyclophane** in solution. The transannular electronic effects result in distinctive chemical shifts.

Methodology:

- Sample Preparation: A sample is prepared by dissolving a few milligrams of
 [2.2]paracyclophane in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm
 NMR tube.[5]
- ¹H NMR Spectroscopy: The aromatic protons are significantly shielded by the opposing benzene ring, causing them to appear at an unusually high field (upfield) compared to typical aromatic protons. Spectra typically show signals for aromatic protons between 6.60–6.90 ppm.[5] The ethylene bridge protons appear as multiplets between 2.50–3.60 ppm.[5]
- ¹³C NMR Spectroscopy: The aromatic carbon signals appear in the range of 125.0–146.0 ppm, while the bridge carbons are observed around 34.0–35.0 ppm.[5]
- Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for ¹H and ¹³C{¹H} experiments. For detailed structural assignment, 2D NMR experiments like COSY and HSQC may be performed.

Computational Modeling (Density Functional Theory - DFT)

DFT calculations are essential for investigating the geometry, conformation, and energetics of **[2.2]paracyclophane**, providing insights that complement experimental data.

Methodology:

- Structure Building: An initial 3D structure of **[2.2]paracyclophane** is built using molecular modeling software.
- Geometry Optimization: The structure is optimized to find the minimum energy conformation.
 This is typically performed using a DFT functional that accounts for dispersion forces, which are critical for accurately modeling the inter-ring interactions. Suitable functionals include

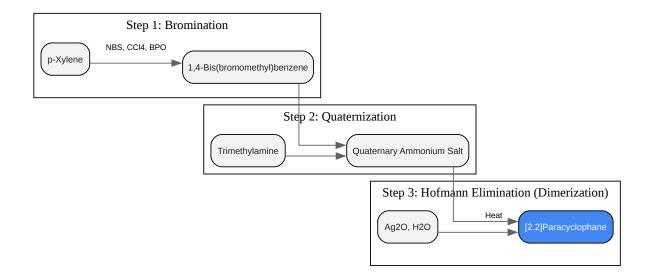


 ω B97X-D or M06-2X, paired with a Pople-style basis set such as 6-31+G(d,p) or a Dunning-style basis set.[11][12]

- Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.
- Conformational Search: To investigate the D₂ vs. D₂h issue, separate optimizations can be run with symmetry constraints (D₂h) and without (allowing relaxation to D₂). The energies of the resulting structures are then compared to identify the ground state and the transition state for interconversion.[10]

Visualizations Synthesis of [2.2]Paracyclophane

A common laboratory synthesis is the Hofmann elimination of a quaternary ammonium hydroxide, starting from p-xylene.



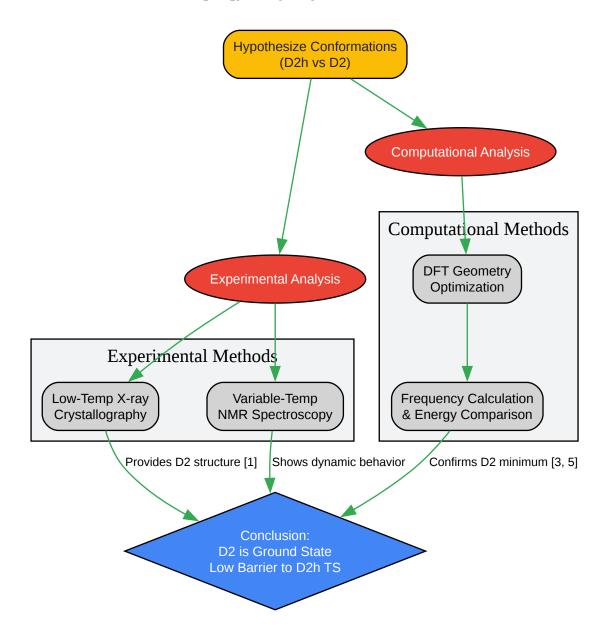
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Caption: Hofmann elimination pathway for the synthesis of [2.2]paracyclophane.

Workflow for Conformational Analysis

This diagram illustrates the integrated experimental and computational approach to determine the ground-state conformation of **[2.2]paracyclophane**.



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